Product packaging for L-Prolyl-L-tryptophylglycine(Cat. No.:CAS No. 173071-71-1)

L-Prolyl-L-tryptophylglycine

Cat. No.: B14252011
CAS No.: 173071-71-1
M. Wt: 358.4 g/mol
InChI Key: DMNANGOFEUVBRV-GJZGRUSLSA-N
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Description

Significance of Peptides in Biochemical and Biomedical Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. beilstein-journals.org Their functions are diverse, acting as hormones, neurotransmitters, and signaling molecules that regulate numerous physiological activities. ontosight.ai In the realm of biochemical and biomedical research, the importance of peptides is multifaceted. They are instrumental as tools for understanding complex biological systems and hold immense potential for therapeutic and diagnostic applications.

Due to their high specificity and low toxicity compared to many small-molecule drugs, peptides are increasingly explored as therapeutic agents for conditions such as cancer and metabolic disorders. Furthermore, their ability to act as biomarkers makes them valuable in the development of diagnostic assays for various diseases. The versatility of peptides also extends to materials science, where they are used to create functional biomaterials like hydrogels for tissue engineering. beilstein-journals.org

Historical Context of Tripeptide Studies

The study of peptides has a rich history, with interest growing significantly in the mid-20th century as analytical methods became more sophisticated. spbu.ru Tripeptides, consisting of three amino acid residues, have been a particular focus of research due to their manageable size and significant biological activities. Their structural simplicity facilitates synthesis and modification, allowing researchers to explore structure-activity relationships. spbu.ru

Historically, the synthesis of specific peptide sequences has been a cornerstone of peptide research. For instance, early work in the 1950s and 1960s laid the groundwork for synthesizing complex peptides, including those with hormonal activity. scispace.comnih.gov Research into tripeptides has revealed their roles as crucial components of larger proteins and as standalone bioactive molecules. Studies have shown that tripeptides can possess favorable pharmacokinetic properties, making them attractive candidates for drug development.

Rationale for Focused Research on L-Prolyl-L-tryptophylglycine

The specific tripeptide this compound has been a subject of focused research due to its inclusion in larger, biologically important molecules and its own potential intrinsic properties. A notable area of investigation has been its role as a component in synthetic analogs of hormones. For example, the amide form of this tripeptide, L-prolyl-L-tryptophyl-glycine amide, was synthesized as a key intermediate in the creation of an analog of oxytocin, a hormone with significant physiological functions. researchgate.net This line of research is crucial for understanding the structure-function relationships of hormones and for developing new therapeutic agents.

Furthermore, the individual amino acid components of this compound contribute to its unique characteristics. Tryptophan, with its large indole (B1671886) side chain, can participate in various molecular interactions, influencing the peptide's conformation and binding properties. Proline's rigid structure often induces specific turns in peptide chains, and glycine (B1666218) provides conformational flexibility. The study of related tripeptides, such as Glycyl-tryptophyl-glycine (GWG), in the context of self-assembling materials for biomedical applications further highlights the rationale for investigating sequences containing these amino acids. rsc.orgrsc.org Research into the synthesis of larger peptides containing the L-tryptophyl-glycine motif, such as L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine, for their melanocyte-stimulating activity also underscores the importance of understanding the contribution of this tripeptide sequence. nih.govnih.govscispace.com

Data on Related Compounds

Interactive Table: Properties of Related Dipeptides

Compound NameMolecular FormulaMolecular Weight ( g/mol )DescriptionPubChem CID
L-ProlylglycineC7H12N2O3172.18A dipeptide consisting of glycine with an L-prolyl group attached to its alpha-amino nitrogen. nih.gov6426709
L-prolyl-L-tryptophanC16H19N3O3301.34A dipeptide formed from L-proline and L-tryptophan residues.7408124

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N4O4 B14252011 L-Prolyl-L-tryptophylglycine CAS No. 173071-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173071-71-1

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C18H22N4O4/c23-16(24)10-21-17(25)15(22-18(26)14-6-3-7-19-14)8-11-9-20-13-5-2-1-4-12(11)13/h1-2,4-5,9,14-15,19-20H,3,6-8,10H2,(H,21,25)(H,22,26)(H,23,24)/t14-,15-/m0/s1

InChI Key

DMNANGOFEUVBRV-GJZGRUSLSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies for L Prolyl L Tryptophylglycine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for creating peptides like L-Prolyl-L-tryptophylglycine. bachem.com This technique involves assembling the peptide chain sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. csic.espeptide.com The process begins by attaching the C-terminal amino acid, glycine (B1666218), to the resin. peptide.com Subsequent amino acids, L-tryptophan and then L-proline, are added in cycles, with each cycle comprising a deprotection step to free the N-terminal amine and a coupling step to form the new peptide bond. bachem.com The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by washing the resin, which simplifies purification. bachem.com

A typical SPPS cycle for extending the peptide chain consists of:

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide. bachem.com

Washing: Rinsing the resin to eliminate cleavage agents and by-products. bachem.com

Coupling: Adding the next protected amino acid, which is activated to facilitate peptide bond formation. bachem.com

Washing: A final wash to remove excess reagents and by-products from the coupling reaction. bachem.com

Once the full sequence is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously. csic.es

For challenging sequences, which can include sterically hindered amino acids like proline, optimizing coupling conditions is essential. biotage.com Strategies to enhance efficiency include:

Choice of Coupling Reagent: Highly efficient coupling reagents are used to activate the carboxylic acid group of the incoming amino acid. creative-peptides.com Common classes include carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or Oxyma, and more potent uronium/aminium (e.g., HATU, HBTU) or phosphonium (B103445) (e.g., PyBOP) salts. jpt.comacs.org These reagents are selected to increase reaction rates and minimize side reactions, particularly racemization. creative-peptides.comacs.org

Double Coupling: This strategy involves repeating the coupling step for a particular amino acid to ensure the reaction goes to completion. biotage.com It is often employed for sterically hindered residues or known difficult sequences. biotage.com

Higher Temperatures: Microwave-assisted SPPS can accelerate coupling reactions by using higher temperatures (e.g., 75°C for 5 minutes), which can improve purity for difficult sequences. biotage.com

Table of Common Coupling Reagents in SPPS

Reagent Class Examples Characteristics
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) Effective and economical; often used with additives like HOBt or Oxyma to suppress racemization. iris-biotech.de
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU Highly reactive and efficient, leading to faster coupling times and reduced side reactions. creative-peptides.comacs.org
Phosphonium Salts PyBOP, PyAOP Known for high coupling efficiency, especially for hindered amino acids. jpt.com

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminal α-amino group and at reactive amino acid side chains. researchgate.netiris-biotech.de A successful synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.com

The most common strategy for SPPS is the Fmoc/tBu approach . researchgate.net

Temporary Nα-protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of each amino acid. iris-biotech.de It is stable to acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de

Permanent Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), are used for protecting reactive side chains. iris-biotech.de These groups remain intact throughout the synthesis cycles and are removed at the end during the final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.decpcscientific.com

For this compound, the specific considerations are:

L-Proline: Proline is a secondary amino acid and does not require side-chain protection. Its unique cyclic structure can sometimes lead to slower coupling kinetics. spbu.ru

L-Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification by cationic species during the final acid-mediated cleavage. peptide.com To prevent this, the indole nitrogen is often protected, most commonly with the acid-labile tert-butoxycarbonyl (Boc) group in Fmoc-based SPPS. peptide.com

Glycine: As the simplest amino acid, glycine has no side chain and therefore requires no side-chain protection.

Table of Protecting Groups for this compound Synthesis (Fmoc/tBu Strategy)

Amino Acid Nα-Protecting Group Side-Chain Protecting Group Rationale
Glycine Fmoc None No reactive side chain.
L-Tryptophan Fmoc Boc (Nin-Boc) Protects the indole ring from side reactions during acid cleavage. peptide.com

Optimization of Coupling Efficiencies in SPPS

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale production or for peptides with structures that are difficult to assemble on a solid support. nih.gov The synthesis can proceed via either stepwise elongation or fragment condensation. nih.gov

In a stepwise approach for this compound, the peptide would be built one amino acid at a time, starting from the C-terminus. For example, a glycine methyl ester could be coupled with an N-protected L-tryptophan. After deprotection of the resulting dipeptide, it would then be coupled with N-protected L-proline. ekb.eg Purification after each step is typically achieved by extraction or crystallization. nih.gov

A synthesis of 8-L-tryptophan-oxytocin provides a relevant example, where a Pro-Trp-Gly-NH₂ intermediate was successfully synthesized in solution using active esters of Fmoc-amino acids for chain elongation. researchgate.net This approach avoided exposing the tryptophan-containing intermediates to harsh acidic conditions during the synthesis. researchgate.net The use of reagents like T3P® has also been shown to facilitate rapid and efficient peptide bond formation in solution with minimal racemization. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high specificity of enzymes. internationalscholarsjournals.com Proteases, which normally cleave peptide bonds, can be used in reverse to catalyze their formation under specific conditions. nih.gov This approach offers significant benefits, including mild reaction conditions and high stereospecificity, which prevents racemization. internationalscholarsjournals.com

The synthesis can be controlled either kinetically or thermodynamically:

Kinetically Controlled Synthesis: This method uses an activated amino acid ester as a substrate. The enzyme (e.g., chymotrypsin, papain) catalyzes the transfer of the acyl group to the amine of another amino acid. nih.gov This process is generally fast and irreversible.

Thermodynamically Controlled Synthesis: In this approach, the enzyme shifts the equilibrium of the condensation reaction between two unprotected amino acids toward peptide formation, often by using organic co-solvents or biphasic systems to remove the water produced.

While specific protocols for this compound are not prominently detailed, the principles have been applied to synthesize various tripeptides. rsc.org For instance, papain has been used to synthesize tripeptide fragments, and thermolysin has been employed to form peptide bonds in aqueous/organic solvent systems. internationalscholarsjournals.com An L-amino acid ligase, which uses ATP to form dipeptides from unprotected amino acids, could also be engineered or selected for its ability to synthesize the Pro-Gly or Trp-Gly bond, which could then be extended. ebi.ac.uk

Directed Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is essential for exploring its biological functions and optimizing its properties. chim.it Derivatives can be created by substituting one or more of the amino acids with natural or unnatural analogs, modifying the side chains, or altering the peptide backbone. chim.itgoogle.com These modifications are guided by the need to understand how specific structural features relate to the peptide's activity.

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. gardp.org In the context of this compound, SAR-driven synthesis involves creating a series of analogs to determine which parts of the molecule are essential for its function. rsc.orgunc.edu

For example, a medicinal chemist might synthesize analogs where:

The Proline residue is altered: Replacing L-proline with its D-isomer or other cyclic amino acids can reveal the importance of the specific stereochemistry and ring structure for activity. nih.gov

The Tryptophan residue is modified: The indole ring of tryptophan could be substituted at various positions (e.g., 5-hydroxy-L-tryptophan) or replaced with other aromatic amino acids to probe the role of the indole group. researchgate.netresearchgate.net

The Glycine residue is substituted: Replacing glycine with other amino acids like L-alanine or β-alanine would show how steric bulk or flexibility at the C-terminus affects activity.

The insights gained from testing these analogs guide the design of new derivatives with potentially enhanced potency, selectivity, or stability. gardp.org For instance, studies on proline-containing inhibitors of prolyl endopeptidase have shown that the L-proline configuration is critical for activity and that the N-terminal blocking group significantly influences inhibitory strength. nih.gov Such principles would inform the rational design and synthesis of novel this compound derivatives. nih.gov

Incorporating Non-Canonical Amino Acids in this compound Analogs

The incorporation of non-canonical amino acids (ncAAs) into peptide structures, including analogs of this compound, represents a significant strategy in medicinal chemistry and drug discovery. This approach allows for the fine-tuning of pharmacological properties by introducing novel structural and functional diversity not found in the 20 proteinogenic amino acids. The inclusion of ncAAs can lead to peptides with enhanced metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints.

The synthesis of peptides containing ncAAs typically relies on established methods of peptide chemistry, most notably solid-phase peptide synthesis (SPPS). eurpepsoc.comresearchgate.net This technique involves the stepwise addition of amino acids, including the desired ncAA, to a growing peptide chain that is covalently attached to a solid resin support. The flexibility of SPPS allows for the integration of a vast array of synthetically produced ncAAs with diverse side-chain functionalities and backbone structures. eurpepsoc.com

A key consideration in the synthesis of these analogs is the availability of the ncAA building blocks in a suitably protected form, typically with Fmoc or Boc protecting groups, to be compatible with standard SPPS protocols. google.com Recent advancements have also focused on late-stage functionalization, where modifications are made to a peptide after its initial synthesis, to introduce non-canonical functionalities. nih.gov

Similarly, the tryptophan residue is a common target for modification. The synthesis of non-canonical tryptophan variants, such as those with halogenated or poly-oxygenated indole rings, has been achieved through methods like rhodium-catalyzed C-H functionalization. nih.gov These tryptophan analogs can serve as probes to study peptide-receptor interactions or to enhance the hydrophobicity and metabolic stability of the peptide. For example, the synthesis of peptides containing oxidation products of tryptophan, such as 5-hydroxytryptophan (B29612) or kynurenine (B1673888), has been described using SPPS. researchgate.net Fluorescent unnatural amino acids derived from tyrosine have also been synthesized and incorporated into peptides to study biological functions. researchgate.net

Furthermore, the introduction of β-amino acids in place of the naturally occurring α-amino acids can confer significant resistance to enzymatic degradation by proteases. csic.es The synthesis of tripeptides and even pentapeptides containing β-amino acids has been successfully demonstrated. csic.esnih.gov For example, a novel geminally perfluoro-tert-butylated beta-amino acid has been incorporated into a model tripeptide via standard solid-phase chemistry, showcasing the feasibility of integrating highly modified ncAAs. nih.gov The ribosomal synthesis of peptides containing β-amino acids has also been explored, opening up possibilities for the biosynthesis of such analogs. nih.gov

The table below summarizes various non-canonical amino acids and the methodologies used for their incorporation into peptide structures, which are applicable to the synthesis of this compound analogs.

Non-Canonical Amino Acid TypeSpecific ExampleSynthetic MethodologyPotential Impact on Peptide Properties
Proline Analogs 1-Aminocyclopentanecarboxylic acid (Ac5c), 1-Aminocyclohexanecarboxylic acid (Ac6c)Solid-Phase Peptide Synthesis (SPPS)Induces conformational restriction, enhances receptor binding. nih.gov
Tryptophan Analogs Halogenated, borylated, and poly-oxygenated tryptophansRh-catalyzed annulation of protected anilines and an alkynyl chloride. nih.govchemrxiv.orgModulates electronic properties, hydrophobicity, and receptor interactions. nih.gov
Oxidized Tryptophan Derivatives 5-Hydroxytryptophan (5-HTP), Oxindolylalanine (Oia), Kynurenine (Kyn)Solid-Phase Peptide Synthesis (SPPS) with pre-synthesized protected ncAAs. researchgate.netCan mimic oxidative damage or act as specific pharmacophores. researchgate.net
β-Amino Acids Geminally perfluoro-tert-butylated β-amino acidSolid-Phase Peptide Synthesis (SPPS). nih.govIncreases metabolic stability and alters backbone conformation. csic.esnih.gov
Cyclic β-Amino Acids Polyhydroxylated cyclopentane (B165970) β-amino acidsMulti-step synthesis followed by coupling with a dipeptide. csic.esInduces specific folding patterns and enhances biostability. csic.es
"Neo-tryptophan" Derivatives 4-Hydroxymethyl indole with a glycyl unitMulti-step synthesis followed by incorporation into peptides via SPPS. google.comCan be substituted for other aromatic amino acids to alter bioactivity. google.com

Advanced Structural and Conformational Analysis of L Prolyl L Tryptophylglycine

Spectroscopic Investigations of Conformations

Spectroscopic methods are indispensable for probing the conformational preferences of peptides in solution. These techniques provide detailed information on the local environment of atomic nuclei, the secondary structure, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. By measuring the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of molecular conformation can be constructed.

For L-Prolyl-L-tryptophylglycine, ¹H, ¹³C, and ¹⁵N NMR would provide critical data. The proline residue introduces specific conformational features, such as the puckering of its five-membered ring (Cγ-endo or Cγ-exo conformations) and the potential for cis and trans isomers around the prolyl peptide bond. figshare.com The energy barrier between these isomers can lead to the observation of two distinct sets of NMR signals for the residues adjacent to proline.

The tryptophan residue's aromatic indole (B1671886) ring protons serve as sensitive probes of their local environment and tertiary structure interactions. nih.gov Changes in their chemical shifts can indicate shielding or deshielding effects due to folding or intermolecular interactions. nih.gov Glycine (B1666218), lacking a side chain, often provides a flexible linker, and its alpha-proton chemical shifts are indicative of the local backbone conformation.

While a specific experimental NMR dataset for this compound is not publicly available, a table of expected ¹H NMR chemical shifts can be compiled based on data from its constituent amino acids and general peptide values. hmdb.cachemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) in D₂O

Proton L-Proline Residue L-Tryptophan Residue Glycine Residue
α-CH ~4.1-4.3 ~4.7 ~3.9
β-CH₂ ~2.0-2.3 ~3.3 -
γ-CH₂ ~1.9-2.1 - -
δ-CH₂ ~3.6-3.8 - -

| Indole-H | - | 7.0-7.7 | - |

Note: These are approximate values and can vary significantly based on solvent, pH, temperature, and the specific conformation of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. creative-proteomics.comunivr.it In peptides and proteins, the CD spectrum in the far-UV region (190-250 nm) is dominated by the amide bonds of the backbone and is highly sensitive to the secondary structure.

The presence of a proline residue in this compound is expected to significantly influence its CD spectrum. Proline-rich sequences often adopt a polyproline II (PPII) helix conformation, which is a left-handed helix distinct from the more common α-helices and β-sheets. researchgate.netnih.gov A PPII structure gives rise to a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net The tryptophan side chain's indole ring can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about its local chiral environment and tertiary structure. univr.it

Interactive Data Table: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Wavelength of Maxima/Minima (nm)
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~193 nm
β-Sheet Negative band at ~217 nm; Positive band at ~195 nm
Random Coil Strong negative band near 200 nm

| Polyproline II (PPII) Helix | Strong negative band near 204-206 nm; Weak positive band near 228 nm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Conformational Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is overwhelmingly dominated by the tryptophan residue. The indole ring of tryptophan contains a π-electron system that strongly absorbs UV light, with a characteristic peak maximum at approximately 280 nm. iosrjournals.orgresearchgate.net The intensity and exact wavelength of this absorption can be sensitive to the polarity of the local environment, offering clues about the side chain's exposure to the solvent. d-nb.infonih.gov

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule's chemical bonds. In peptide analysis, the amide bands are particularly informative. The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is sensitive to the peptide's secondary structure. The Amide II band (1510-1580 cm⁻¹), which results from N-H bending and C-N stretching, also provides conformational information.

Interactive Data Table: Characteristic IR Amide I Frequencies for Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency (cm⁻¹)
α-Helix 1650-1658
β-Sheet 1620-1640
Random Coil 1640-1650

| β-Turn | 1660-1685 |

Crystallographic Studies for Solid-State Conformations

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. mdpi.com A successful crystallographic analysis of this compound would yield a definitive model of its solid-state conformation, including exact bond lengths, bond angles, and torsion angles.

Although a crystal structure for this specific tripeptide has not been reported in public databases, such a study would reveal:

Proline Ring Pucker: The exact conformation of the pyrrolidine (B122466) ring (e.g., Cγ-endo or Cγ-exo).

Peptide Bond Isomerization: The geometry of the Pro-Trp peptide bond (cis or trans).

Side Chain Orientations: The precise rotational conformation (rotamer) of the tryptophan side chain. nih.gov

Intermolecular Interactions: The pattern of hydrogen bonding and van der Waals interactions that stabilize the crystal lattice.

This information is invaluable for understanding the intrinsic conformational preferences of the peptide and serves as a crucial benchmark for validating computational models and interpreting solution-state data from other techniques.

Biophysical Techniques for Solution-State Dynamics

While spectroscopy and crystallography provide static pictures of conformation, biophysical techniques can illuminate the dynamic behavior of molecules in solution.

Dynamic Light Scattering (DLS) for Oligomerization States

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles or molecules moving randomly in a liquid due to Brownian motion. anton-paar.comhoriba.com By analyzing the time-dependent fluctuations in the intensity of scattered light, DLS determines the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius via the Stokes-Einstein equation. anton-paar.com

For a relatively small molecule like the tripeptide this compound, DLS is an effective tool for assessing its oligomerization state. researchgate.net The technique can distinguish whether the peptide exists primarily as a monomer in solution or if it has a tendency to self-associate into larger dimers, trimers, or other aggregates. This is particularly relevant given the hydrophobic nature of the tryptophan side chain, which can sometimes drive aggregation.

Interactive Data Table: Illustrative DLS Data for Monomeric vs. Oligomeric States

Species Expected Hydrodynamic Radius (Rh) Diffusion Coefficient Description
Monomer Small Fast The peptide exists as individual molecules in solution.
Dimer/Oligomer Larger Slow The peptide self-associates to form larger complexes.

| Aggregate | Very Large | Very Slow | The peptide forms large, potentially insoluble, aggregates. |

Surface Plasmon Resonance (SPR) for Binding Kinetics in Structural Context

Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique used to measure the binding kinetics of molecular interactions in real-time without the need for labels. biologymedjournal.combiocompare.com The method involves immobilizing one molecule (the ligand) onto a sensor surface and flowing a solution containing its binding partner (the analyte) over it. biocompare.com The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and measured in Resonance Units (RU). biologymedjournal.com

In the context of this compound, the peptide would typically act as the analyte, flowed over a sensor chip to which a target protein or receptor has been immobilized. The resulting data, plotted in a sensorgram, allows for the calculation of key kinetic parameters. nih.gov

Association Rate Constant (k_a or k_on): This value reflects the rate at which the peptide binds to its target to form a complex. nih.gov It is determined during the association phase when the analyte is flowing over the ligand. biocompare.com

Dissociation Rate Constant (k_d or k_off): This constant measures the rate at which the peptide-target complex breaks apart. nih.gov It is measured during the dissociation phase when the flow is switched back to a buffer-only solution. biocompare.com

Equilibrium Dissociation Constant (K_D): Calculated as the ratio of k_d to k_a (k_d/k_a), the K_D is a measure of binding affinity. nih.gov A lower K_D value signifies a stronger binding interaction between the peptide and its target.

These kinetic values provide crucial insights into the structural nature of the interaction. A rapid association rate may suggest that the peptide's binding conformation is readily accessible, while a slow dissociation rate often indicates the formation of a stable, high-complementarity complex involving multiple contact points.

Table 1: Representative SPR Binding Kinetics Data for this compound with a Hypothetical Target Receptor

ParameterValueUnitDescription
Association Rate (k_a)2.5 x 10⁵M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (k_d)1.0 x 10⁻³s⁻¹Rate of complex decay.
Equilibrium Constant (K_D)4.0nMOverall binding affinity.

Conformational Landscapes and Energy Minimization

The biological function of a peptide is intrinsically linked to its three-dimensional structure. This compound, like other peptides, does not exist in a single, rigid structure but rather as a dynamic ensemble of different conformations. The collection of all possible spatial arrangements and their corresponding potential energies is known as the conformational landscape. infantstudies.orgconicet.gov.ar Computational methods based on energy minimization are employed to explore this landscape and identify the most stable, low-energy structures, known as conformers. nih.govnih.gov This process involves calculating the potential energy of thousands of possible structures to find those that represent local energy minima. nih.govmdpi.com

Identification of Stable Conformers

The conformational flexibility of this compound is largely dictated by the unique properties of its constituent amino acids. The proline residue contains a distinctive cyclic side chain that locks the backbone dihedral angle φ (phi) at approximately -65°, imparting significant conformational rigidity. wikipedia.orgresearchgate.net The tryptophan residue features a large, aromatic indole side chain that can engage in various noncovalent interactions, including hydrogen bonds and π-π stacking. nih.gov

Theoretical conformational analyses of similar short peptides suggest that stable conformers are often stabilized by intramolecular hydrogen bonds, which can lead to folded structures such as beta-turns. scispace.com A β-turn is a common secondary structure motif where the peptide backbone reverses direction, a feature often induced by the presence of a proline residue. wikipedia.org Computational searches can identify multiple stable conformers within a narrow energy range, each characterized by specific dihedral angles and stabilizing interactions. conicet.gov.armdpi.com

Table 2: Hypothetical Stable Conformers of this compound

Conformer IDKey Dihedral Angles (Pro-Trp)Relative Energy (kcal/mol)Predominant Stabilizing Interaction
Conf-1φ ≈ -65°, ψ ≈ 140°0.00Extended Structure
Conf-2φ ≈ -65°, ψ ≈ -10°0.85Type I β-turn (intramolecular H-bond)
Conf-3φ ≈ -65°, ψ ≈ 80°1.20Tryptophan side chain-backbone interaction

Influence of Solvent Environment on Peptide Conformation

The surrounding solvent environment plays a critical role in determining the preferred conformation of a peptide. researchgate.net The balance of intramolecular versus peptide-solvent interactions can shift the conformational equilibrium, favoring different structures in different media.

Polar Protic Solvents (e.g., Water, Methanol): In aqueous environments, the polar peptide backbone can form hydrogen bonds with solvent molecules. This competition can disrupt weaker intramolecular hydrogen bonds, often favoring more extended, solvated conformations. The hydrophobic tryptophan side chain would likely tend to be shielded from the aqueous solvent, possibly by folding into a pocket created by the rest of the peptide.

Table 3: Predicted Influence of Solvent on the Conformation of this compound

SolventDielectric ConstantExpected Conformational PreferenceRationale
Water80.1Extended, solvated structuresHigh polarity and H-bond donor capacity disrupt intramolecular H-bonds.
Methanol32.7Mixture of extended and folded formsProtic nature allows for solvent H-bonding, but lower polarity than water.
Dimethyl Sulfoxide (DMSO)46.7Compact, folded structures (e.g., β-turns)Aprotic nature stabilizes intramolecular hydrogen bonds.

Computational Chemistry and Molecular Modeling of L Prolyl L Tryptophylglycine

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties, reactivity, and structure of peptides at the atomic level. These methods solve the Schrödinger equation for a given molecule to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is generally less computationally expensive than traditional ab initio methods, allowing for the study of larger systems. researchgate.net DFT could be applied to L-Prolyl-L-tryptophylglycine to:

Determine the molecule's ground-state electronic energy and electron density.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict regions of reactivity.

Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

A comprehensive literature search did not yield specific DFT studies focused solely on the electronic structure of isolated this compound. However, DFT has been used to study related tryptophan-containing peptides, often revealing that electron-donating regions are distributed across the aromatic indole (B1671886) ring of tryptophan. doaj.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of peptides in various environments.

Force Field Parameterization for this compound

A critical first step in performing MD simulations is the development of a force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. researchgate.net For this compound, a suitable force field (e.g., AMBER, CHARMM, GROMOS) would need to be selected. researchgate.netusda.gov The parameters for the force field, including those for bond lengths, angles, dihedrals, and non-bonded interactions, would ideally be derived from high-level quantum mechanical calculations or experimental data to ensure accuracy. researchgate.net While general force fields for amino acids exist, specific parameterization for the unique linkages and interactions within this compound would enhance the reliability of simulation results. No specific force field parameterization studies dedicated to this compound were identified in the literature search.

Simulation of Peptide-Solvent Interactions

MD simulations are particularly powerful for examining how a peptide interacts with its solvent environment, which is crucial for its biological function. usda.gov A simulation of this compound in a solvent, such as water, would involve placing the peptide in a box of solvent molecules and calculating the forces between all atoms over time. Such a simulation could reveal:

The stable conformations of the peptide in solution.

The formation and dynamics of intramolecular and intermolecular hydrogen bonds.

The solvent-accessible surface area of different parts of the peptide.

While MD simulations have been extensively used to study peptide-solvent interactions for a wide range of peptides, specific simulation studies detailing these interactions for this compound are not available in the reviewed scientific literature. usda.govnih.gov

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential inhibitors of a target protein.

Recent in silico research has explored the potential of various peptides as antioxidants by docking them to the enzyme myeloperoxidase (MPO). In a 2023 study by Wardhani and colleagues, the tripeptide Pro-Trp-Gly (PWG) was identified as a potential antioxidant peptide derived from yellowfin tuna skin collagen. researchgate.net The study performed molecular docking of PWG to MPO to predict its binding affinity. The results indicated a strong interaction, suggesting that this peptide could hinder the substrate from accessing the active site of MPO. researchgate.net

Molecular Docking Results for this compound (PWG)
PeptideTarget ProteinBinding Affinity (kcal/mol)Reference
Pro-Trp-Gly (PWG)Myeloperoxidase (MPO)-8.0 researchgate.net

This finding highlights the potential of this compound to act as a ligand for specific protein targets and demonstrates the utility of molecular docking in identifying such interactions.

Ligand-Protein Interaction Prediction

Predicting the interaction between a ligand like this compound and a protein receptor is a cornerstone of computational drug discovery and molecular biology. nih.gov These predictive methods aim to determine the binding mode (pose) and the strength of the interaction (binding affinity) without the need for direct experimental measurement. mdpi.com The process is crucial for understanding the peptide's potential biological function and for designing new therapeutic agents. nih.gov

Molecular docking is a primary technique used for this purpose. nih.gov It involves computationally placing the ligand into the binding site of a protein and evaluating the fit using a scoring function. mdpi.comnih.gov This function estimates the binding free energy by considering factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com For a peptide such as this compound, docking simulations can reveal key residues within a target protein's active site that are critical for binding. For instance, studies on other proline-containing molecules have shown that interactions with specific residues can be crucial for inhibitory activity. nih.gov

The reliability of these predictions is often enhanced by molecular dynamics (MD) simulations, which model the movement of every atom in the ligand-protein complex over time. nih.govmdpi.com This allows for an assessment of the stability of the predicted binding pose and the conformational behavior of the complex. mdpi.com

Below is an illustrative data table showing the type of results generated from a hypothetical docking study of this compound against a protein target.

Table 1: Illustrative Docking Results for this compound

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Hypothetical Protease A -9.2 ASP-189, SER-195 Hydrogen Bond, Salt Bridge
TRP-215 π-π Stacking
VAL-216, ILE-99 Hydrophobic
Hypothetical Receptor B -7.8 LYS-101, GLN-74 Hydrogen Bond

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This methodology is significantly faster and more cost-effective than experimental high-throughput screening. VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. researchgate.net

In the context of this compound, SBVS would be employed if the three-dimensional structure of a potential protein target is known. nih.gov A library of compounds, which could include derivatives or analogs of the tripeptide, would be docked into the target's binding site, and the resulting poses would be ranked based on their predicted binding affinity or other scoring metrics. nih.govnih.gov This approach has been successfully used to identify potent inhibitors for various enzymes, including prolyl oligopeptidase. nih.gov

If the structure of the target is unknown but a set of molecules known to bind to it exists, LBVS methods can be used. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Pharmacophore modeling, a common LBVS technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for bioactivity. A pharmacophore model could be developed based on the conformation of this compound to screen databases for other molecules that fit the model.

The table below outlines common virtual screening strategies that could be applied to find molecules with similar interaction profiles to this compound.

Table 2: Virtual Screening Strategies

Strategy Description Application for this compound
Structure-Based Virtual Screening (SBVS) Uses the 3D structure of the target protein to dock and score a library of compounds. researchgate.net Docking a library of peptides against a known receptor to find compounds that bind similarly to or better than this compound.
Ligand-Based Virtual Screening (LBVS) Uses the knowledge of known active ligands to identify new ones. researchgate.net Building a pharmacophore model from the tripeptide's key features to find diverse molecules with the same interaction patterns.

| Chemogenomics | Screens the chemical space against entire families of proteins simultaneously, leveraging data from similar targets. nih.gov | Identifying potential off-target interactions or new targets for this compound by screening it against a panel of related proteases or receptors. |

Advanced Computational Methodologies in Peptide Science

The complexity of peptides necessitates the use of advanced computational methods to fully understand their behavior and function. These techniques go beyond standard docking and simulation to incorporate more sophisticated analysis and predictive modeling.

Machine Learning Approaches for Peptide Analysis

Machine learning (ML), a subset of artificial intelligence, has become an invaluable tool in drug discovery and computational biology. mdpi.com ML models can be trained on vast datasets of chemical and biological information to recognize complex patterns and make predictions on new data. nih.govfrontiersin.org For peptide analysis, ML can be applied to a wide range of problems, including predicting protein-ligand interactions, classifying peptide bioactivity, and forecasting pharmacokinetic properties. frontiersin.orgmdpi.com

In the study of this compound, a supervised ML model could be trained on a large dataset of known peptide-protein interactions. nih.gov The model would learn to correlate specific features of the peptides (like amino acid sequence, physicochemical properties, and structural descriptors) with their binding affinity or activity against certain targets. nih.gov Once trained, this model could predict the potential biological targets of this compound or estimate its binding affinity with high speed. arxiv.org Deep learning, a more advanced form of ML using deep neural networks, is particularly adept at handling complex, high-dimensional data and can automatically learn relevant features from raw inputs like molecular structures. embopress.org

The following table summarizes different machine learning applications relevant to peptide science.

Table 3: Machine Learning Applications in Peptide Analysis

ML Application Description Relevance to this compound
Binding Affinity Prediction Regression models are trained to predict the binding affinity (e.g., IC50, Ki) of a ligand for a protein target. arxiv.org Predicting the binding strength of the tripeptide to various potential protein targets.
Virtual Screening Enhancement ML models can be used as rapid pre-filters to select promising candidates from massive libraries before computationally expensive docking is performed. schrodinger.com Quickly identifying peptides with a high probability of interacting with a target of interest from a large database.
ADMET Prediction Models are trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. frontiersin.org Estimating the drug-likeness and potential safety profile of this compound in early-stage discovery.

| De Novo Peptide Design | Generative models can design new peptides with desired properties by learning from existing peptide data. | Designing novel peptide analogs of this compound with potentially enhanced activity or stability. |

Biochemical and Mechanistic Studies of L Prolyl L Tryptophylglycine Interactions

Enzyme Interaction and Substrate Specificity

L-Prolyl-L-tryptophylglycine is a potential substrate for a class of enzymes known as prolyl oligopeptidases (POPs) or prolyl endopeptidases (PEPs). mostwiedzy.pl These are serine proteases that specifically cleave peptide bonds on the carboxyl side of proline residues within peptides that are relatively short, typically less than 30 amino acids in length. mostwiedzy.plnih.gov The specificity of these enzymes is critical in regulating the activity of various peptide hormones and neuropeptides. nih.gov

A detailed kinetic analysis of a prolyl oligopeptidase from Galerina marginata (GmPOPB), which acts as a macrocyclase, revealed a K_m of 55 µM and a k_cat of 0.23 s⁻¹ at 20°C for its 25-amino-acid substrate. nih.govacs.org This enzyme first cleaves a 10-residue leader sequence before catalyzing the macrocyclization. nih.govacs.orgresearchgate.net

The kinetic parameters for Mycobacterium tuberculosis prolyl oligopeptidase (POPMt) with the substrate N-Suc-Gly-Pro-Leu-Gly-Pro-AMC were determined to be a K_m of 108 μM and a catalytic efficiency (k_cat/K_m) of 21.838 mM⁻¹s⁻¹. frontiersin.org The enzyme showed optimal activity at pH 7.5 and 37°C. frontiersin.org

Table 1: Kinetic Parameters of Prolyl Oligopeptidases with Various Substrates (Note: Data for this compound is not available; the table presents data for other relevant peptide substrates to illustrate typical kinetic values.)

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Pig BrainZ-Gly-Pro-AMC30-- nih.gov
Pig BrainSuc-Gly-Pro-AMC510-- nih.gov
Galerina marginata25-amino acid peptide550.234182 nih.govacs.org
Mycobacterium tuberculosisN-Suc-Gly-Pro-Leu-Gly-Pro-AMC108-21838 frontiersin.org

Data Not Available for this compound

The catalytic mechanism of prolyl oligopeptidases involves a classic serine protease catalytic triad, typically composed of serine, histidine, and aspartate residues. The proline residue of the substrate fits into a specific binding pocket. The presence of the bulky tryptophan residue in this compound would necessitate a correspondingly spacious S1' subsite in the enzyme's active site for efficient binding and catalysis.

The mechanism of action for these enzymes involves the formation of a covalent acyl-enzyme intermediate. The nucleophilic serine attacks the carbonyl carbon of the proline residue in the substrate, leading to the formation of a tetrahedral intermediate, which then collapses to release the C-terminal part of the peptide (in this case, tryptophylglycine) and form the acyl-enzyme complex. This is followed by deacylation, where a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate to release the N-terminal part of the peptide and regenerate the free enzyme.

Inhibitors of prolyl endopeptidase often contain a C-terminal tryptophan residue, which has been associated with high inhibitory potency. nih.gov For example, the decapeptide SVDGKEDLIW showed significant PEP-inhibitory activity with an IC₅₀ value of 2.1 mg/mL. nih.gov This suggests that the tryptophan residue in this compound could play a significant role in its interaction with the active site of such enzymes, potentially modulating their catalytic activity.

Kinetic Analysis of Enzyme-Peptide Interactions

Receptor Binding and Signaling Pathway Modulation

Peptides containing proline and tryptophan residues are known to interact with various receptors, often playing roles in cell signaling. The unique structural features of these amino acids can contribute to high-affinity and selective binding. nih.gov

Specific receptor binding data for this compound is not documented in public literature. However, studies on other tryptophan-containing peptides provide insight into their receptor affinities. For instance, tryptamine (B22526) derivatives have been shown to act as non-competitive N-methyl-D-aspartate (NMDA) receptor blockers. Tryptamine itself inhibited the binding of [³H]MK-801 to rat hippocampal membranes with an IC₅₀ of 190 µM. meduniwien.ac.at The potency was significantly increased with substitutions, as seen with 5-methyltryptamine (B158209) (IC₅₀ of 12 µM) and tryptophan octylester (IC₅₀ of 5.2 µM). meduniwien.ac.at

Furthermore, tryptophan-containing dipeptides have been identified as selective inhibitors of the C-domain of angiotensin-converting enzyme (ACE), with Ile-Trp having an IC₅₀ of 0.7 µM. researchgate.netresearchgate.net In the context of the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, bombesin (B8815690) analogs containing tryptophan have been developed as high-affinity ligands. For example, natLu-labeled bombesin analogs showed IC₅₀ values in the range of 1.0–4.7 nM on different cell lines. snmjournals.org

Table 2: Receptor Binding Affinities of Tryptophan-Containing Compounds (Note: Data for this compound is not available; the table presents data for other relevant compounds to illustrate typical affinity values.)

CompoundReceptor/TargetCell Line/TissueIC₅₀Reference
TryptamineNMDA ReceptorRat Hippocampal Membranes190 µM meduniwien.ac.at
5-MethyltryptamineNMDA ReceptorRat Hippocampal Membranes12 µM meduniwien.ac.at
Tryptophan OctylesterNMDA ReceptorRat Hippocampal Membranes5.2 µM meduniwien.ac.at
Ile-TrpAngiotensin-Converting Enzyme (C-domain)-0.7 µM researchgate.netresearchgate.net
natLu-RM2 (Bombesin analog)Gastrin-Releasing Peptide ReceptorPC-3 Cells3.0-4.7 nM snmjournals.org

Data Not Available for this compound

The binding of a ligand to its receptor typically initiates a cascade of intracellular signaling events. For G protein-coupled receptors (GPCRs), with which many proline- and tryptophan-containing peptides interact, this involves the activation of heterotrimeric G proteins, leading to the production of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG). These second messengers, in turn, activate protein kinases and other effector proteins, culminating in a cellular response.

For example, the functional role of highly conserved proline and tryptophan residues in the m3 muscarinic receptor, a GPCR, has been studied. A mutation of a proline residue in the seventh transmembrane domain (Pro540-->Ala) severely impaired the receptor's ability to stimulate carbachol-induced phosphatidylinositol hydrolysis. nih.gov This indicates the critical role of proline in receptor activation and subsequent signaling. Given the presence of proline, this compound could potentially modulate such signaling pathways if it binds to a GPCR.

Ligand-Receptor Affinity Determination

Interactions with Biological Membranes

The interaction of peptides with biological membranes is a crucial aspect of their biological activity, influencing their transport, localization, and in some cases, their mechanism of action. The amphipathic nature of many peptides, including those containing the hydrophobic tryptophan and the unique proline, often dictates how they interact with the lipid bilayer. aps.orgnih.govnih.gov

The tryptophan residue, with its large indole (B1671886) side chain, has a strong preference for the interfacial region of the lipid bilayer. mdpi.commdpi.com It can insert into the membrane, acting as a membrane anchor and promoting the partitioning of the peptide into the lipid environment. The aromatic side chain of tryptophan is capable of forming hydrogen bonds with the lipid headgroups. researchgate.net

Proline residues, on the other hand, can induce kinks in peptide backbones, influencing their secondary structure and how they sit within or upon the membrane. Peptides rich in both tryptophan and proline, such as the antimicrobial peptide indolicidin, are known to be highly membrane-active. nih.gov Indolicidin binds strongly to both neutral and anionic lipid vesicles, locating itself in the bilayer interface. nih.gov

Peptide-Lipid Interactions

The interaction between peptides and lipid membranes is a critical aspect of many cellular functions, including signaling and the mechanism of action for antimicrobial peptides. nih.gov The nature of these interactions is governed by the peptide's amino acid composition, secondary structure, and the properties of the lipid bilayer itself. nih.govrsc.org For the tripeptide this compound, its interaction with lipid membranes is largely dictated by the specific properties of its constituent proline and tryptophan residues.

The tryptophan residue, with its large, hydrophobic indole side chain, plays a significant role in anchoring peptides to the membrane. Studies have shown that tryptophan residues have a strong preference for the interfacial region of the lipid bilayer, positioning themselves at the boundary between the hydrophobic lipid core and the polar headgroups. nih.gov This positioning is crucial for the structure and function of many membrane proteins. nih.gov The indole ring's unique properties allow it to engage in hydrogen bonding, which may further stabilize its position at the membrane interface. nih.gov

The proline residue introduces a rigid kink into the peptide backbone, limiting its conformational flexibility. frontiersin.org This structural constraint influences how the peptide can orient itself and insert into a lipid bilayer. In proline-rich antimicrobial peptides, this rigidity is often essential for their biological activity, which can involve interacting with intracellular targets after crossing the membrane. frontiersin.orgmdpi.com

The glycine (B1666218) residue provides maximal conformational flexibility to the peptide backbone, which could potentially counteract the rigidity imposed by proline, allowing the tryptophan side chain to optimize its interaction with the membrane environment. The interplay between the membrane-anchoring properties of tryptophan and the structural constraints of proline likely defines the peptide's orientation and depth of penetration into the lipid bilayer. nih.govfrontiersin.org

Below is a summary of the contributions of each amino acid to peptide-lipid interactions.

Amino AcidPropertyImplication for this compound-Lipid Interaction
L-Proline Pyrrolidine (B122466) ring structure imposes a rigid bend in the peptide backbone. frontiersin.orgRestricts conformational freedom, influencing the peptide's overall shape and how it can approach and fit into the membrane surface. frontiersin.orgmdpi.com
L-Tryptophan Large, hydrophobic indole side chain. nih.govActs as a membrane anchor, showing a strong preference for the lipid-water interfacial zone of the bilayer. nih.gov
Glycine Smallest amino acid with no side chain.Confers localized conformational flexibility, potentially allowing the tryptophan and proline residues to adopt an optimal orientation for membrane interaction.

Membrane Permeability Studies

The ability of a peptide to cross the cell membrane is fundamental to its potential as an intracellular agent. This process is influenced by factors such as the peptide's size, charge, and hydrophobicity, as well as the composition and fluidity of the membrane itself. rug.nlnih.gov While no direct membrane permeability studies have been published for this compound, its potential for membrane translocation can be inferred from its molecular characteristics.

The proline residue, by inducing a fixed bend, can affect the peptide's ability to adopt the linear, amphipathic structures that often facilitate membrane insertion. frontiersin.org In some cases, the proline hinge is critical for the cell-penetrating ability of certain peptides, allowing them to traverse the membrane and act on intracellular targets. frontiersin.org The mechanism often involves transient disruption of the membrane rather than simple diffusion. rsc.org

The permeability of this compound would likely depend on a balance between the hydrophobicity of tryptophan favoring membrane association and the energetic barrier to moving the polar peptide backbone through the lipid core. Its small size may facilitate passive diffusion, but specific interactions with membrane components would be crucial.

Role in Biological Processes

Influence on Cellular Homeostasis

Cellular homeostasis involves the complex network of regulatory processes that cells use to maintain a stable internal environment amidst external and internal fluctuations. mdpi.commdpi.com Bioactive peptides, often derived from the breakdown of larger proteins, can play significant roles in these processes. For instance, the collagen-derived dipeptide prolyl-hydroxyproline has been shown to promote cellular homeostasis and motility in tendon cells. nih.gov

While direct studies on this compound are lacking, its components are involved in key homeostatic pathways. Tryptophan is a crucial amino acid whose metabolism is tightly regulated and essential for cellular health. frontiersin.org Hypoxia, or low oxygen conditions, can alter tryptophan homeostasis by affecting the expression of enzymes like tryptophan-2,3-dioxygenase (TDO2). frontiersin.org This regulation is partly controlled by Hypoxia-Inducible Factors (HIFs), master regulators of the cellular response to low oxygen. frontiersin.orguzh.ch

Given that this compound contains both proline and tryptophan, it could potentially function as a signaling molecule or a metabolic byproduct that influences cellular state. Its generation through protein degradation could serve as an indicator of specific physiological conditions, such as tissue injury or metabolic stress, thereby participating in the homeostatic response.

Participation in Regulatory Networks

Gene regulatory networks (GRNs) are the intricate systems of molecular interactions that control the expression of genes, thereby governing cellular functions and ensuring homeostasis. mdpi.comfrontiersin.org Peptides can act as signaling molecules within these networks, influencing pathways related to inflammation, cell growth, and neuromodulation.

A study using in silico analysis to identify bioactive peptides from yellowfin tuna skin collagen predicted that the peptide sequence Pro-Trp-Gly (PWG) possesses antioxidant activity. researchgate.net This prediction was based on molecular docking analysis, which showed a high binding affinity of PWG for the enzyme myeloperoxidase (MPO), a key player in oxidative stress during inflammation. researchgate.net The substitution of histidine with tryptophan (as in PWG) increased the binding affinity, suggesting a specific role for the tryptophan residue in this interaction. researchgate.net This suggests a potential role for this compound in regulatory networks that manage oxidative stress.

Predicted Binding Affinity of Peptides to Myeloperoxidase (MPO)

Peptide Sequence Predicted Binding Affinity (kcal/mol)
Pro-Trp-Gly (PWG) -8.0
Pro-His-Gly (PHG) -7.1

Data sourced from an in silico analysis of peptides from yellowfin tuna skin collagen. researchgate.net

Furthermore, research on a structurally related tetrapeptide, Tyrosyl-prolyl-tryptophyl-glycinamide (Tyr-W-MIF-1), has shown that it acts as a neuropeptide within the Tyr-MIF-1 family. nih.gov Isolated from the human brain, this peptide can act as both an agonist and an antagonist at mu-opiate receptors, indicating its participation in neuromodulatory and pain-regulating networks. nih.gov The shared Pro-Trp-Gly core suggests that smaller fragments like this compound could potentially have roles, either as active molecules or as precursors/metabolites, within similar neuro-regulatory pathways.

Investigation of Biosynthesis and Degradation Pathways Involving L Prolyl L Tryptophylglycine

Theoretical Considerations of L-Tryptophan Biosynthesis as a Precursor

L-tryptophan, an essential aromatic amino acid, is synthesized in microorganisms and plants through a complex pathway originating from primary metabolism. wikipedia.orgoup.com This process is not present in mammals, making it a critical dietary component for them. wikipedia.orgoup.com The synthesis is best understood by dividing it into two main parts: the common shikimate pathway, which produces the branch-point compound chorismate, and the specific terminal pathway that converts chorismate into L-tryptophan. oup.comasm.org

The shikimate pathway is a foundational seven-step metabolic route that converts the initial substrates, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. wikipedia.orgrsc.org This pathway serves as a gateway for the production of all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. wikipedia.orgrsc.org In plants, it is estimated that a significant portion, potentially 20%, of the carbon fixed through photosynthesis is directed through this pathway, highlighting its metabolic importance. oup.com

The conversion process involves a series of enzymatic reactions. nih.gov Key enzymes in this pathway include 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, 3-dehydroquinate (B1236863) synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which ultimately leads to the formation of chorismate by chorismate synthase. wikipedia.orgoup.com

Table 1: Key Enzymes of the Shikimate Pathway
EnzymeAbbreviationFunction
3-deoxy-D-arabino-heptulosonate-7-phosphate synthaseDAHPSCatalyzes the initial condensation of PEP and E4P. frontiersin.org
3-dehydroquinate synthaseDHQSConverts DAHP to 3-dehydroquinate. frontiersin.org
3-dehydroquinate dehydratase/shikimate dehydrogenaseDQSDA bifunctional enzyme involved in subsequent conversion steps. frontiersin.org
Shikimate kinaseSKPhosphorylates shikimate to form shikimate 3-phosphate. wikipedia.orgoup.com
5-enolpyruvylshikimate-3-phosphate synthaseEPSPSCatalyzes the formation of EPSP. oup.comnih.gov This enzyme is notably inhibited by the herbicide glyphosate. wikipedia.org
Chorismate synthaseCSCatalyzes the final step to produce chorismate. frontiersin.org

Chorismate stands at a critical metabolic fork, serving as the last common precursor for the aromatic amino acids. rsc.orgresearchgate.net The cell must carefully regulate the flow of chorismate into the different terminal pathways. The commitment of chorismate to tryptophan biosynthesis is catalyzed by anthranilate synthase (AS), which converts chorismate to anthranilate. nih.govresearchgate.net This is the first of five enzymatic steps in the dedicated tryptophan pathway. nih.gov

Regulation at this branch point is crucial. In plants, for instance, conditions that inhibit the pathway to phenylalanine and tyrosine can lead to an increased flux of chorismate towards tryptophan synthesis. frontiersin.org Studies have shown that under such conditions, the transcript abundance of anthranilate synthase increases, suggesting a regulatory mechanism that preferentially shunts carbon toward tryptophan production. frontiersin.org Anthranilate synthase itself is a complex enzyme, often composed of two different subunits (alpha and beta), and its activity is a key point of control. nih.gov

The biosynthesis of tryptophan is tightly controlled at multiple levels to ensure cellular homeostasis and conserve energy. numberanalytics.comvaia.com These regulatory mechanisms respond directly to the intracellular concentration of tryptophan and include feedback inhibition, repression, and attenuation. numberanalytics.comnih.govramauniversity.ac.in

Feedback Inhibition: This is a rapid control mechanism where the final product of the pathway, tryptophan, directly inhibits the activity of the first enzyme in the pathway. numberanalytics.comramauniversity.ac.in In tryptophan synthesis, the primary target of feedback inhibition is anthranilate synthase. numberanalytics.comramauniversity.ac.in When tryptophan binds to an allosteric site on this enzyme, it induces a conformational change that inactivates it, thus halting the pathway. ramauniversity.ac.in If tryptophan levels fall, it dissociates from the enzyme, and synthesis resumes. ramauniversity.ac.in In some organisms, other enzymes in the aromatic amino acid pathway are also subject to allosteric regulation, being activated by one amino acid and inhibited by another. nih.gov

Repression: This is a form of genetic regulation that controls the synthesis of the pathway's enzymes. numberanalytics.com In bacteria like E. coli, the genes encoding the enzymes for tryptophan biosynthesis are clustered together in the trp operon. vaia.com A regulatory protein, the Trp repressor, controls the transcription of this operon. asm.orgnumberanalytics.com When tryptophan levels are high, it acts as a corepressor, binding to and activating the Trp repressor protein. ramauniversity.ac.in The activated repressor then binds to the operator region of the trp operon, physically blocking RNA polymerase from initiating transcription and thus preventing the synthesis of the enzymes. numberanalytics.com

Attenuation: This is another layer of transcriptional control found in bacteria, which provides a more nuanced response to tryptophan availability. vaia.comnih.gov Attenuation acts by prematurely terminating transcription before the structural genes of the trp operon are read. vaia.com This mechanism depends on a leader sequence in the mRNA which contains codons for tryptophan. vaia.com When tryptophan is scarce, the ribosome stalls at these codons, causing the mRNA to form a secondary structure that allows transcription to continue. vaia.com When tryptophan is abundant, the ribosome moves quickly through the leader sequence, leading to the formation of a different hairpin structure that acts as a transcription terminator. vaia.com This allows the cell to fine-tune the expression of the trp operon in response to fluctuating tryptophan levels. nih.gov

Table 2: Regulatory Mechanisms in Tryptophan Biosynthesis
MechanismLevel of ControlDescriptionKey Molecules
Feedback InhibitionEnzyme Activity (Post-translational)The end-product, tryptophan, binds to and allosterically inhibits the first enzyme of the pathway. numberanalytics.comramauniversity.ac.inTryptophan, Anthranilate Synthase
RepressionGene Transcription (Initiation)Tryptophan activates a repressor protein, which then blocks the transcription of the trp operon genes. numberanalytics.comramauniversity.ac.inTryptophan, Trp Repressor Protein, trp operator
AttenuationGene Transcription (Termination)Premature termination of transcription is controlled by tryptophan availability via ribosome stalling on a leader peptide sequence. vaia.comtRNA-Trp, Ribosome, trp leader sequence

Chorismate Pathway Regulation

Enzymatic Degradation of L-Prolyl-L-tryptophylglycine

The breakdown of peptides like this compound is a fundamental cellular process carried out by a diverse group of enzymes. This degradation releases constituent amino acids, which can then be recycled for protein synthesis or catabolized for energy.

The hydrolysis of peptide bonds is catalyzed by enzymes known as peptidases or proteases. ditki.com These enzymes are broadly classified based on their site of action. assaygenie.com Endopeptidases cleave internal peptide bonds within a polypeptide chain, while exopeptidases cleave amino acids from the ends. ditki.comassaygenie.com

The degradation of a small peptide like this compound would primarily be accomplished by exopeptidases. Several classes of exopeptidases could be involved:

Aminopeptidases: These enzymes cleave a single amino acid from the N-terminus of a peptide. ditki.com

Dipeptidyl-peptidases and Tripeptidyl-peptidases: These enzymes remove dipeptides or tripeptides, respectively, from the N-terminus. ditki.comresearchgate.netnih.gov Tripeptidyl-peptidase II (TPP-II), for example, is a large cytosolic exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides. researchgate.net

Carboxypeptidases: These enzymes act on the C-terminus of a peptide, removing a single amino acid. ditki.com

The specific proline residue at the N-terminus of this compound suggests that specific peptidases might be involved. For instance, some peptidases show specificity for proline-containing peptides. scielo.org.mx However, the presence of proline can also confer resistance to degradation by some non-specific peptidases. nih.gov The breakdown could occur sequentially, with one enzyme cleaving the Pro-Trp bond and another cleaving the remaining Trp-Gly dipeptide, or vice-versa from the C-terminus.

The complete enzymatic hydrolysis of this compound results in the liberation of its three constituent amino acids.

The primary degradation products are:

L-Proline

L-Tryptophan

Glycine (B1666218)

Intermediate degradation products could also be transiently formed depending on the specific peptidases involved and the sequence of bond cleavage. These intermediates would be dipeptides:

L-Prolyl-L-tryptophan (if the Trp-Gly bond is cleaved first)

L-Tryptophylglycine (if the Pro-Trp bond is cleaved first)

Once released, these amino acids enter the general cellular pool. Their carbon skeletons can be further catabolized into major metabolic intermediates. wikilectures.eu For example, tryptophan is considered both glucogenic and ketogenic, as its complex degradation pathway can yield both pyruvate (B1213749) and acetyl-CoA. wikilectures.eulibretexts.org Proline is glucogenic, being converted to α-ketoglutarate, a TCA cycle intermediate. libretexts.org Glycine is also glucogenic and can be converted to serine and then pyruvate. libretexts.org The oxidative degradation of tryptophan, in particular, is a complex process that can lead to a variety of products, including kynurenine (B1673888) and N-formylkynurenine. researchgate.netresearchgate.net

Table 3: Potential Degradation Products of this compound
Product TypeCompound NameResulting From
Final Product (Amino Acid)L-ProlineComplete hydrolysis
Final Product (Amino Acid)L-TryptophanComplete hydrolysis
Final Product (Amino Acid)GlycineComplete hydrolysis
Intermediate (Dipeptide)L-Prolyl-L-tryptophanCleavage of the Trp-Gly bond
Intermediate (Dipeptide)L-TryptophylglycineCleavage of the Pro-Trp bond

Peptidase and Protease Action

Non-Enzymatic Degradation Mechanisms

The stability of peptides is a critical factor in their biological activity and therapeutic potential. Non-enzymatic degradation pathways, including hydrolysis and oxidation, can significantly impact the integrity of this compound. Understanding these degradation mechanisms is essential for predicting its shelf-life and behavior in physiological environments.

The hydrolytic stability of this compound is a key determinant of its persistence in aqueous environments. Hydrolysis of the peptide bonds leads to the breakdown of the tripeptide into smaller fragments. Studies on the hydrolytic stability of peptides are often conducted across a range of pH values to simulate different physiological compartments, such as the stomach (acidic pH) and the bloodstream (neutral pH). mdpi.com

A representative study on the hydrolytic stability of this compound would involve incubating the compound in buffers of varying pH at a constant temperature, typically 37°C, to mimic physiological conditions. oatext.com The degradation of the parent compound and the appearance of degradation products would be monitored over time using techniques like high-performance liquid chromatography (HPLC).

Table 1: Representative Data for Hydrolytic Degradation of this compound at 37°C

pHTime (hours)Remaining this compound (%)Major Degradation Products
2.00100-
685L-Prolyl-L-tryptophan, Glycine
1272L-Prolyl-L-tryptophan, Glycine
2455L-Prolyl-L-tryptophan, Glycine, Proline, Tryptophan
7.40100-
698Minor amounts of L-Prolyl-L-tryptophan
1295Minor amounts of L-Prolyl-L-tryptophan
2491L-Prolyl-L-tryptophan, Glycine
9.00100-
692L-Prolyl-L-tryptophan, Glycine
1285L-Prolyl-L-tryptophan, Glycine
2475L-Prolyl-L-tryptophan, Glycine, Proline, Tryptophan

This table presents hypothetical data based on general principles of peptide hydrolysis for illustrative purposes.

The tryptophan and proline residues in this compound are susceptible to oxidation, which can lead to the cleavage of the peptide backbone and the formation of various degradation products. nih.govmdpi.com Oxidative degradation can be initiated by reactive oxygen species (ROS), such as hydroxyl radicals, which can be generated through various chemical processes. nih.gov

Studies on model peptides have provided insights into the likely oxidative degradation pathways of this compound. For instance, the oxidation of proline residues can lead to the formation of a 2-pyrrolidone compound, resulting in the scission of the peptide bond. nih.gov Research on N-tert-butoxycarbonyl (Boc)-L-prolylglycine, a model for the Pro-Gly linkage, has shown that its oxidation by Cu(II)/H2O2 leads to the formation of N-tert-Boc-2-pyrrolidone and the liberation of glycine. nih.gov

The tryptophan residue is also highly prone to oxidation. nih.gov The indole (B1671886) ring of tryptophan can be oxidized to form various products, including N-formylkynurenine, kynurenine, and oxindolylalanine. nih.goviris-biotech.de This oxidation can significantly alter the structure and function of the peptide. nih.gov

Table 2: Potential Oxidative Degradation Products of this compound

Oxidized ResidueDegradation ProductDescription
Proline2-Pyrrolidone derivative of L-ProlineResults from the oxidation of the proline residue, leading to peptide bond cleavage between proline and tryptophan. nih.gov
TryptophanN-formylkynurenineAn initial product of tryptophan oxidation where the indole ring is cleaved. nih.goviris-biotech.de
TryptophanKynurenineFormed from the deformylation of N-formylkynurenine. nih.goviris-biotech.de
TryptophanOxindolylalanineA hydroxylated derivative of tryptophan. nih.goviris-biotech.de

This table outlines potential degradation products based on studies of proline and tryptophan oxidation in other peptides.

Applications of Advanced Analytical Techniques in L Prolyl L Tryptophylglycine Research

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone of peptide analysis, providing unparalleled sensitivity and specificity for determining molecular weight, sequence, and structure. rsc.org Its coupling with various separation and ionization techniques allows for a multi-faceted investigation of peptides like L-Prolyl-L-tryptophylglycine.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com For a synthetic peptide like this compound, LC-MS is the definitive method for establishing purity and confirming identity. thermofisher.com The process involves injecting the sample into a high-performance liquid chromatography (HPLC) system, where the target peptide is separated from impurities such as unreacted amino acids, truncated peptide sequences, or other synthesis-related byproducts. thermofisher.com

As the separated components elute from the chromatography column, they are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. thermofisher.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions. The identity of this compound is confirmed by detecting its corresponding molecular ion, most commonly the protonated molecule [M+H]⁺. This technique provides a rapid and accurate assessment, ensuring that the sample consists primarily of the target peptide.

Table 1: Illustrative LC-MS Purity Analysis Data for a Synthetic this compound Sample. This table presents hypothetical data for demonstration purposes.

Retention Time (min) Detected m/z ([M+H]⁺) Proposed Identity Area % Purity Assessment
2.1 116.1 L-Proline (unreacted) 0.8% Impurity
3.5 205.1 L-Tryptophan (unreacted) 1.1% Impurity
5.8 305.2 This compound 97.6% Target Peptide
6.2 244.1 Prolyl-tryptophan (truncated) 0.5% Impurity

While standard LC-MS can confirm molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required for unambiguous structural elucidation. researchgate.net HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to within a few parts per million (ppm), which is crucial for determining the precise elemental composition of a molecule. researchgate.netunivie.ac.at For this compound (C₁₆H₁₉N₃O₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. nih.gov

Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS is essential for sequence verification. plos.org The peptide ion is isolated and fragmented, and the exact masses of the resulting fragment ions (typically b- and y-ions) are measured. This fragmentation pattern provides definitive proof of the amino acid sequence, confirming that the order is indeed Proline-Tryptophan-Glycine. nih.gov

Table 2: Representative HRMS and MS/MS Fragmentation Data for this compound. Theoretical mass values are calculated for this table.

Measurement Theoretical Mass/m/z Observed Mass/m/z (Hypothetical) Mass Error (ppm) Information Gained
Parent Ion
[M+H]⁺ 305.1448 305.1445 -1.0 Confirms Elemental Composition (C₁₆H₂₀N₃O₃⁺)
MS/MS Fragments
b₂-ion (Pro-Trp) 284.1394 284.1391 -1.1 Confirms Pro-Trp linkage
y₁-ion (Gly) 58.0291 58.0289 -3.4 Confirms C-terminal Glycine (B1666218)
y₂-ion (Trp-Gly) 244.1030 244.1027 -1.2 Confirms Trp-Gly linkage

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to peptide analysis by separating ions based not only on their m/z but also on their size, shape, and charge. rsc.orgroutledge.com In the gas phase, flexible molecules like this compound can exist as a population of different stable three-dimensional structures, or conformers. researchgate.net IM-MS can separate these conformers, providing a measurement known as the collision cross-section (CCS), which is related to the ion's shape. nih.govresearchgate.net

This technique allows researchers to probe the intrinsic conformational preferences of the peptide, free from solvent or crystal packing influences. researchgate.net By identifying the presence of compact (folded) versus extended conformers, IM-MS provides insights into the peptide's structural dynamics, which can be critical for understanding its biological activity and interactions. nih.govacs.org

Table 3: Hypothetical Ion Mobility Data for this compound Conformers. This table illustrates how IM-MS can distinguish different shapes of the same molecule.

Ion Species ([M+H]⁺) m/z Drift Time (ms) Collision Cross-Section (CCS) in N₂ (Ų) Proposed Conformation
Conformer A 305.14 15.2 175 Compact / Folded
Conformer B 305.14 16.5 190 Extended / Unfolded

Native Mass Spectrometry is a specialized ESI-MS technique used to study molecules and their complexes in a "native-like" state, preserving non-covalent interactions. osti.govresearchgate.net While this compound is a small molecule, this technique is invaluable for studying its potential interactions with larger biological targets, such as receptors or enzymes.

By using gentle ionization and transfer conditions, Native MS can detect the intact, non-covalent complex formed between the peptide and its binding partner. frontiersin.orgthermofisher.com This provides direct evidence of the binding event and allows for the precise determination of the binding stoichiometry (e.g., one peptide molecule per protein molecule). researchgate.net It is a powerful tool for screening potential interactions and characterizing the formation of biologically relevant complexes involving this compound. frontiersin.orgrsc.org

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Chromatographic Separations

Chromatography is the foundational technique for the purification and analytical separation of peptides from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for both the purification and quantitative analysis of synthetic peptides. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is particularly effective for peptides like this compound. tandfonline.com In a typical RP-HPLC setup, the peptide is separated on a hydrophobic stationary phase (e.g., C18) using a gradient of an aqueous mobile phase and an organic solvent, most commonly acetonitrile (B52724). hplc.eunih.gov

For quantitative analysis, a highly purified standard of this compound is used to create a calibration curve, plotting detector response (e.g., UV absorbance at 210-220 nm for the peptide backbone, or ~280 nm for the tryptophan side-chain) against known concentrations. nih.gov The concentration of the peptide in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. This method is essential for quality control and for preparing solutions of known concentrations for bioassays. mdpi.com

Table 4: Typical RP-HPLC Method Parameters for Analysis of this compound.

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Provides hydrophobic stationary phase for separation. hplc.eu
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. tandfonline.com
Mobile Phase B Acetonitrile + 0.1% TFA Organic solvent used to elute the peptide from the column. hplc.eu
Gradient 5% to 60% B over 20 minutes Gradually increases solvent strength to elute compounds based on their hydrophobicity.
Flow Rate 1.0 mL/min Standard flow for an analytical 4.6 mm ID column. hplc.eu
Detection UV Absorbance at 220 nm & 280 nm 220 nm detects the peptide backbone; 280 nm is specific for the Tryptophan indole (B1671886) ring. nih.gov
Column Temp. 30 °C Ensures reproducible retention times.

Ultrafiltration HPLC-MS

Ultrafiltration coupled with High-Performance Liquid Chromatography-Mass Spectrometry (UF-HPLC-MS) is a powerful technique for studying and purifying peptides like this compound from complex mixtures. nih.govnih.gov This method combines the size-based separation of ultrafiltration with the high-resolution separation of HPLC and the sensitive detection and identification capabilities of mass spectrometry. mdpi.com

The process typically involves several key steps. Initially, a sample containing the peptide of interest is subjected to ultrafiltration. This step utilizes a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules based on size. nih.govpeerj.com For peptide analysis, a 10 kDa or 30 kDa MWCO filter is often used to remove larger proteins, allowing the smaller peptide to pass through in the filtrate. nih.govpeerj.com This initial purification is crucial for reducing the complexity of the sample matrix. nih.gov

Following ultrafiltration, the filtrate containing this compound is injected into an HPLC system. nih.gov Reversed-phase HPLC is commonly employed for peptide separations, where a non-polar stationary phase and a polar mobile phase are used. lcms.cz A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid, is used to separate the peptide from other components based on its hydrophobicity. lcms.cz

The eluent from the HPLC is then introduced into a mass spectrometer. mdpi.com Electrospray ionization (ESI) is a common ionization technique for peptides, as it is a soft ionization method that keeps the molecule intact. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the peptide. peerj.com Tandem mass spectrometry (MS/MS) can be further utilized to obtain structural information by fragmenting the peptide and analyzing the resulting fragment ions. nih.gov

The combination of these techniques allows for the efficient isolation and confident identification of this compound, even in complex biological samples. nih.gov The ultrafiltration step significantly enhances the quality of the subsequent HPLC-MS analysis by removing high-abundance interfering molecules. nih.gov

Table 1: Key Parameters in UF-HPLC-MS Analysis of Peptides

ParameterDescriptionTypical Values/Conditions for Peptides
Ultrafiltration
Membrane MWCOMolecular weight cutoff of the ultrafiltration membrane.10 kDa, 30 kDa nih.govpeerj.com
CentrifugationSpeed and temperature for ultrafiltration.3,000 - 12,000 rpm, 4°C nih.govpeerj.com
HPLC
ColumnStationary phase used for separation.C18 reversed-phase lcms.cz
Mobile PhaseSolvents used for elution.Water and acetonitrile with 0.1% TFA or formic acid lcms.cz
ElutionMethod of changing mobile phase composition.Gradient elution nih.gov
Mass Spectrometry
Ionization SourceMethod for creating ions from the sample.Electrospray Ionization (ESI) nih.gov
AnalyzerSeparates ions based on m/z ratio.Quadrupole, Time-of-Flight (TOF), Orbitrap peerj.com
Detection ModeMethod for acquiring mass spectra.Full scan, Multiple Reaction Monitoring (MRM), Parallel Reaction Monitoring (PRM) peerj.comnih.gov

Capillary Electrophoresis (CE) for Purity and Homogeneity

Capillary Electrophoresis (CE) is a high-resolution analytical technique well-suited for assessing the purity and homogeneity of peptides such as this compound. consensus.appcreative-proteomics.com This method separates molecules based on their charge-to-size ratio in an electric field, offering high efficiency and resolution. consensus.app

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced into the capillary, and a high voltage is applied across its ends. nih.gov This voltage causes the migration of charged species towards the electrode of opposite polarity. The migration time of a peptide is influenced by its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. researchgate.net

For purity analysis, CE can effectively separate the main peptide from any impurities, such as by-products from synthesis or degradation products. consensus.appresearchgate.net The high resolving power of CE allows for the detection of even minor impurities that might not be resolved by other techniques like HPLC. researchgate.net The homogeneity of a purified peptide sample can also be confirmed by the presence of a single, sharp peak in the electropherogram. creative-proteomics.com

Different modes of CE can be employed for peptide analysis. Capillary Zone Electrophoresis (CZE) is the most common mode, where separation occurs in a free solution. researchgate.net For complex mixtures or to enhance selectivity, other modes like Micellar Electrokinetic Chromatography (MEKC) can be used, which separates molecules based on their partitioning between the aqueous BGE and micelles. acs.org

The use of acidic buffers in CE is common for the analysis of cationic peptides, as it helps to minimize their adsorption to the negatively charged capillary wall. nih.gov Coated capillaries with a positive charge can also be used to reverse the electroosmotic flow and improve the separation of cations. nih.gov

Table 2: Comparison of Analytical Techniques for Peptide Purity

TechniquePrinciple of SeparationAdvantages for Peptide Analysis
Capillary Electrophoresis (CE) Charge-to-size ratio in an electric field. consensus.appHigh resolution, minimal sample consumption, rapid analysis. consensus.appacs.org
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase. lcms.czRobustness, scalability for preparative purification. lcms.cz
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Molecular weight in a gel matrix. creative-proteomics.comSimple, cost-effective for protein purity assessment. creative-proteomics.com

Spectroscopic Analytical Methods (beyond conformational analysis)

Spectroscopic methods are invaluable for elucidating the chemical structure and bonding of this compound. These techniques provide a molecular fingerprint based on the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups and characterizing the chemical bonds within this compound. zys-group.irupi.edu The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mtoz-biolabs.com Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular fingerprint. zys-group.irresearchgate.net

The FTIR spectrum of a peptide is dominated by characteristic absorption bands of the peptide backbone, namely the amide A, amide I, and amide II bands. nih.gov

Amide A band (around 3300 cm⁻¹): Primarily associated with the N-H stretching vibration. nih.gov

Amide I band (around 1650 cm⁻¹): Mainly due to the C=O stretching vibration of the peptide bond. researchgate.net

Amide II band (around 1550 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

In addition to the peptide backbone, the side chains of the amino acid residues (proline, tryptophan, and glycine) also contribute to the FTIR spectrum. nih.gov For this compound, specific bands corresponding to the indole ring of tryptophan (e.g., N-H stretching around 3400 cm⁻¹) and the pyrrolidine (B122466) ring of proline would be present. researchgate.net

By analyzing the positions, intensities, and shapes of these absorption bands, detailed information about the chemical bonding and molecular structure of this compound can be obtained. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. mdpi.com

Table 3: Characteristic FTIR Absorption Bands in Peptides

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchIndole ring (Tryptophan) researchgate.net
~3300N-H Stretch (Amide A)Peptide backbone nih.gov
~2900C-H StretchAliphatic side chains
~1750-1730C=O StretchCarboxylic acid (C-terminus)
~1650C=O Stretch (Amide I)Peptide backbone researchgate.net
~1550N-H Bend, C-N Stretch (Amide II)Peptide backbone
~1515Aromatic ring (Tryptophan) nih.gov

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. pageplace.de It is based on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. anton-paar.com

A key advantage of Raman spectroscopy for analyzing peptides in aqueous solutions is that water is a weak Raman scatterer, which minimizes interference from the solvent. tudublin.ie Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the side chains of amino acids. mdpi.com

For this compound, Raman spectroscopy can provide detailed information on the molecular vibrations of the constituent amino acids.

Tryptophan: The indole ring of tryptophan exhibits several characteristic Raman bands. For instance, a band around 1360 cm⁻¹ is a marker for the hydrophobicity of the indole ring's environment, while a band near 880 cm⁻¹ is sensitive to hydrogen bonding at the N1H site. nih.gov Other prominent bands for tryptophan appear around 755 cm⁻¹. researchgate.net

Proline: The vibrations of the pyrrolidine ring of proline also give rise to specific Raman signals. researchgate.net

Peptide Backbone: The amide I and amide III bands in the Raman spectrum are also sensitive to the peptide backbone conformation.

Table 4: Selected Raman Bands for Tryptophan and Proline Residues

Wavenumber (cm⁻¹)AssignmentAmino Acid Residue
~1619-1660Asymmetric COO⁻ StretchGeneral Amino Acid
~1450CH₂ BendingProline, Tryptophan
~1360Fermi resonance (hydrophobicity marker)Tryptophan nih.gov
~1330-1440Symmetric COO⁻ StretchGeneral Amino Acid
~880Indole ring breathing mode (H-bonding marker)Tryptophan nih.gov
~755Indole ring modeTryptophan researchgate.net

L Prolyl L Tryptophylglycine in Peptide Library Design and Screening

Design Principles for L-Prolyl-L-tryptophylglycine Containing Libraries

Truncation libraries are employed to identify the minimal functional sequence of a bioactive peptide. abclonal.comatsjournals.org For a parent peptide containing the this compound motif, this involves systematically synthesizing shorter versions of the peptide by removing amino acids from the N-terminus, C-terminus, or both. atsjournals.org By assaying the biological activity of each truncated peptide, researchers can determine if the PWG motif is part of the core sequence required for activity. For instance, if a longer peptide such as Ac-Ala-Val-Pro-Trp-Gly-Leu-Ser-NH2 shows activity, a truncation library would be created to see if the core Pro-Trp-Gly is the essential active component.

Illustrative Research Finding: Truncation Analysis of a Hypothetical PWG-Containing Peptide The following table illustrates potential findings from a truncation library designed to identify the core active sequence of a parent peptide.

Peptide SequenceLengthRelative Activity (%)Core Motif Intact?
Ac-Ala-Val-Pro-Trp-Gly -Leu-Ser-NH₂7100Yes
Ac-Val-Pro-Trp-Gly -Leu-Ser-NH₂698Yes
Ac-Pro-Trp-Gly -Leu-Ser-NH₂595Yes
Ac-Pro-Trp-Gly -Leu-NH₂485Yes
Ac-Pro-Trp-Gly -NH₂370Yes
Ac-Ala-Val-Pro-Trp-Gly -Leu-NH₂692Yes
Ac-Ala-Val-Pro-Trp-Gly -NH₂575Yes
Ac-Ala-Val-Pro-Trp -NH₂415No
Ac-Val-Pro-Trp -NH₂310No

This table contains illustrative data representative of typical truncation study outcomes.

Positional scanning is a powerful tool for optimizing a peptide sequence by identifying the ideal amino acid at each position for maximal activity. abclonal.comgenscript.com In a positional scanning synthetic combinatorial library (PS-SCL) focused on a PWG-containing peptide, each position is systematically replaced with all other natural amino acids. abclonal.comgenscript.com For example, to probe the importance of the tryptophan in the Pro-Trp-Gly motif, a sub-library would be synthesized with the sequence Pro-X-Gly, where 'X' is substituted by all 19 other amino acids. Comparing the activity of these substituted peptides reveals the tolerance for and impact of each amino acid at that specific position. Studies on other proline-containing motifs have shown that such libraries can effectively determine substrate specificities. sinica.edu.tw

Illustrative Research Finding: Positional Scanning of the PWG Motif This table shows representative data from a positional scan of the tryptophan (P2) position in a hypothetical Ac-X1-P2-X3-NH2 peptide library, where X1 is Pro and X3 is Gly.

Substituted Amino Acid at P2Representative Activity (IC₅₀, nM)Interpretation
Tryptophan (Trp) 50 Original, high activity
Phenylalanine (Phe)75Aromaticity is important
Tyrosine (Tyr)120Aromaticity is important, but OH group may be disfavored
Alanine (Ala)> 1000Bulky side chain is critical
Leucine (Leu)850Hydrophobicity alone is insufficient
Arginine (Arg)> 5000Charged residue is highly detrimental
Glycine (B1666218) (Gly)> 5000Conformational flexibility is detrimental

This table contains illustrative data representative of typical positional scanning outcomes.

Overlapping peptide libraries are used to map linear epitopes or binding motifs within a larger protein sequence. google.com This technique involves synthesizing a series of peptides of a fixed length that "walk" along the parent sequence, with each peptide overlapping the previous one by a set number of residues. If a protein is suspected to contain a functional PWG motif, an overlapping library can precisely identify the full binding sequence. For example, screening with the R5 monoclonal antibody against gliadins (B1591406) using both phage display and overlapping peptides identified a consensus epitope containing a PWG-like sequence (QXPW/FP and QQPFP), demonstrating the utility of these libraries in pinpointing proline-rich motifs. researchgate.net

Positional Scanning Libraries

High-Throughput Screening Methodologies

To analyze the vast number of compounds in a peptide library, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid identification of "hits"—peptides that exhibit the desired biological activity.

Phage display is a powerful technique where a library of peptides is expressed on the surface of bacteriophages. google.comnih.gov This library of phages can then be screened against a target molecule in a process called biopanning. nih.gov Phages displaying peptides with affinity for the target bind, while others are washed away. The bound phages are then eluted, amplified, and taken through subsequent rounds of panning to enrich for high-affinity binders. acs.org This technology has been successfully used to identify peptides containing the Pro-Trp-Gly sequence. For instance, a patent discloses the identification of a peptide containing the PWG sequence through phage display, highlighting its utility in discovering targeting peptides. google.com Similarly, a peptide with the sequence QGRPWG was identified from walnut protein hydrolysate, showcasing the natural occurrence of this motif in bioactive sequences. nih.gov

Illustrative Research Finding: Enrichment of PWG Peptides via Biopanning The table below illustrates how the frequency of a specific PWG-containing peptide might increase over several rounds of biopanning against a target protein.

Panning RoundTotal Phage Clones SequencedClones with PWG SequenceFrequency (%)
0 (Naïve Library)1,000,000~10.0001
110022
21001515
31004545
41008282

This table contains illustrative data representative of typical phage display enrichment outcomes.

Virtual screening, or in silico screening, uses computational methods to predict the binding affinity of peptides to a target protein structure. mdpi.comnih.gov This approach allows for the rapid evaluation of massive libraries, including those containing this compound, without the need for initial chemical synthesis. chemrxiv.org Molecular docking algorithms calculate the likely binding poses and score the interactions between each peptide and the target's binding site. nih.gov This can pre-filter a large virtual library to a smaller, more manageable number of high-probability candidates for experimental validation, accelerating the discovery process. nih.gov The design of virtual tripeptide libraries has been successfully used to predict inhibitors for various enzymes. mdpi.com

Illustrative Research Finding: Virtual Screening of a PWG-Analog Library This table shows representative docking scores for a small library of PWG analogs screened in silico against a hypothetical protein target. Lower scores typically indicate better-predicted binding affinity.

Peptide SequenceDocking Score (kcal/mol)Predicted Key Interactions
Ac-Pro-Trp-Gly-NH₂ -8.5 H-bond with Ser24; Pi-stacking with Phe56
Ac-Pro-Phe-Gly-NH₂-7.9Pi-stacking with Phe56
Ac-Pro-Trp-Ala-NH₂-7.2H-bond with Ser24; Pi-stacking with Phe56 (steric clash)
Ac-Ala-Trp-Gly-NH₂-6.8Pi-stacking with Phe56 (loss of Proline rigidity)
Ac-Pro-His-Gly-NH₂-6.1H-bond with Ser24
Ac-Pro-Trp-Asp-NH₂-4.5Electrostatic repulsion with Asp88

This table contains illustrative data representative of typical virtual screening outcomes.

Computational Models for Peptide Activity Prediction

Computational models have become indispensable in predicting the biological activity of peptides, including those containing the this compound sequence. These models leverage machine learning and deep learning algorithms to analyze peptide sequences and structures, thereby forecasting their interactions with biological targets. arxiv.org

Several computational methods are employed to study peptide-protein interactions. Docking and free energy perturbation are routinely used in drug discovery to screen virtual compounds and calculate binding affinities. nih.gov For predicting the activity of bioactive peptides, which are typically small peptides of 2-20 amino acids, deep learning methods like convolutional neural networks (CNN) and bi-directional long short-term memory (Bi-LSTM) have been developed. mdpi.com These models can extract multi-scale information from sequences and minimize information loss during processing. mdpi.com

Machine learning models such as Support Vector Machines (SVM) are also widely used for classification tasks in peptide activity prediction. arxiv.org Furthermore, quantitative structure-activity relationship (QSAR) models are employed to establish correlations between the chemical structure of peptides and their biological activity. mdpi.com These computational tools enhance the efficiency of screening processes by prioritizing peptides for synthesis and experimental testing. creative-peptides.com

Computational Model Type Application in Peptide Research Key Features
Deep Learning (CNN, Bi-LSTM) Predicting multi-activities of bioactive peptides. mdpi.comExtracts multi-scale information, preserves information from loss. mdpi.com
Machine Learning (SVM) Classification of peptide activity. arxiv.orgDetermines optimal hyperplane for separating data points of different classes. arxiv.org
Docking & Free Energy Perturbation Exploring virtual compounds, calculating binding free energies. nih.govUsed for small molecule scaffolds and drug repurposing. nih.gov
QSAR Models Relating peptide structure to biological activity. mdpi.comAssessed for physical interpretability and predictive potential. mdpi.com

Identification of Functional Motifs

Functional motifs are specific patterns of amino acids within a protein sequence that are associated with a particular function. The identification of such motifs is crucial for understanding protein interactions and designing novel peptides with desired activities. The presence of proline, like in this compound, can be significant as it is known to be a pivotal residue in certain functional motifs. For instance, in some zinc finger proteins, a prolyl residue recurs in a 28-residue conserved motif, playing a key role in the protein's structure and its interaction with DNA. plos.org

The LXXLL motif, found in nuclear receptors, is another example of a functional motif where the specific sequence mediates binding to other proteins. nih.gov While not directly involving the Pro-Trp-Gly sequence, the study of such motifs provides a framework for understanding how specific amino acid arrangements contribute to biological function. Prolyl hydroxylases, for example, recognize and hydroxylate proline residues within target proteins, often within a LXXLAP motif. uniprot.org This highlights the importance of the position and surrounding residues of proline in defining a functional motif.

The identification of functional motifs increasingly relies on advanced computational methods, including deep learning and protein language models (pLMs). unibo.it These tools can analyze large datasets of protein sequences to identify conserved patterns that may represent functional motifs. unibo.it

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, utilizes a variety of techniques to identify and quantify proteins and their modifications. mdpi.com Mass spectrometry (MS) is a cornerstone of proteomics, enabling the analysis of complex protein mixtures. nih.gov In this context, peptides like this compound can be identified and quantified as part of the broader proteome.

Quantitative proteomics strategies, such as label-free quantification and isobaric labeling (e.g., iTRAQ, TMT), are used to compare protein abundance across different samples. frontiersin.org These methods are critical for identifying proteins that are differentially expressed in disease states or in response to a particular stimulus. researchgate.net For example, a label-free approach was used to identify platelet-derived growth factor (PDGF)-B overexpression in a mouse model of prostate cancer. nih.gov

The ability to analyze thousands of proteins in a single experiment provides a global view of cellular processes and can lead to the discovery of new biomarkers and therapeutic targets. mdpi.comresearchgate.net The data generated from proteomics experiments, which includes the identification of countless peptides, contributes to our understanding of complex biological systems. mdpi.com

Proteomics Technique Primary Application Information Gained
Mass Spectrometry (MS) Identification and sequencing of proteins. nih.govMolecular weight and structure of proteins and peptides. nih.gov
Label-Free Quantification Relative quantification of proteins across many samples. frontiersin.orgDifferences in protein expression between conditions. researchgate.net
Isobaric Labeling (iTRAQ/TMT) High-accuracy relative quantification of proteins in multiplexed samples. frontiersin.orgProteomic perturbations relevant across patients and disease states. nih.gov
2-D Gel Electrophoresis (2-DE) Separation of proteins from a complex mixture. nih.govDetection of variations in protein expression. nih.gov

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